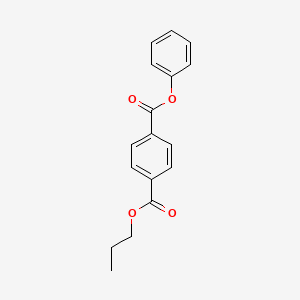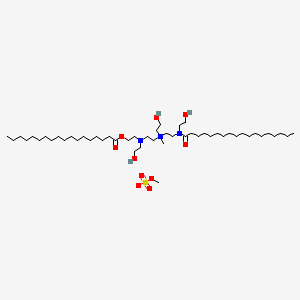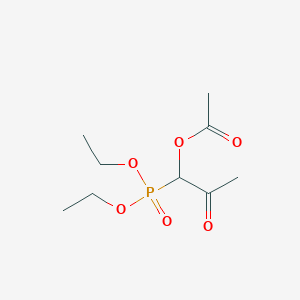
1-(Diethoxyphosphoryl)-2-oxopropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxyphosphoryl)-2-oxopropyl acetate is an organic compound with the molecular formula C8H15O6P. It is a derivative of acetic acid and is characterized by the presence of a diethoxyphosphoryl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with diethyl phosphite in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted esters and phosphonates.
Aplicaciones Científicas De Investigación
1-(Diethoxyphosphoryl)-2-oxopropyl acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxyphosphoryl)-2-oxopropyl acetate involves its ability to act as a phosphorylating agent. The diethoxyphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This transfer is often mediated by the formation of a phosphonate anion, which can then react with electrophiles to form new bonds .
Comparación Con Compuestos Similares
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Methyl diethylphosphonoacetate
Comparison: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate is unique due to its specific ester functional group, which imparts distinct reactivity compared to similar compounds. For instance, triethyl phosphonoacetate is commonly used in the Horner-Wadsworth-Emmons reaction, but this compound offers different reactivity due to its acetate moiety, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
64212-58-4 |
|---|---|
Fórmula molecular |
C9H17O6P |
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
(1-diethoxyphosphoryl-2-oxopropyl) acetate |
InChI |
InChI=1S/C9H17O6P/c1-5-13-16(12,14-6-2)9(7(3)10)15-8(4)11/h9H,5-6H2,1-4H3 |
Clave InChI |
DKABMXQMHSSXKH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(=O)C)OC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
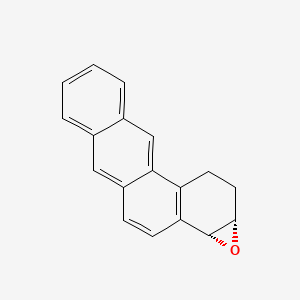


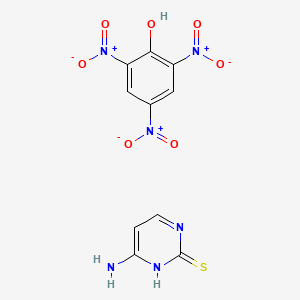
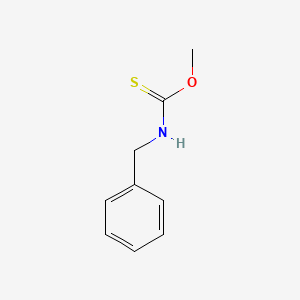
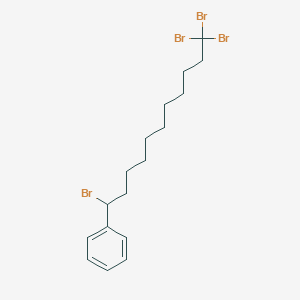
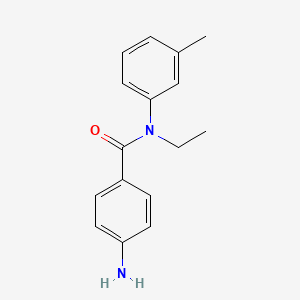
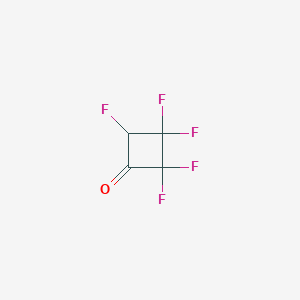
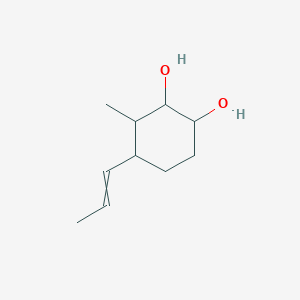
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
